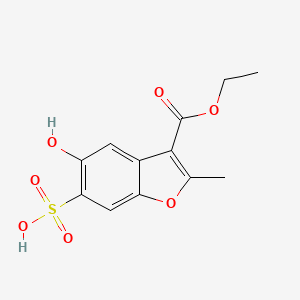

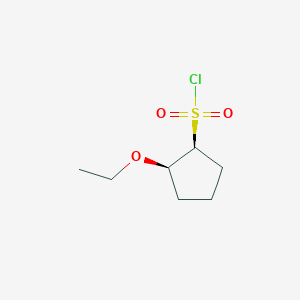

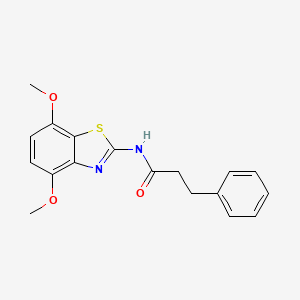

![molecular formula C21H27N3O B2403653 4-méthyl-N-[3-(4-phénylpiperazin-1-yl)propyl]benzamide CAS No. 125775-42-0](/img/structure/B2403653.png)

4-méthyl-N-[3-(4-phénylpiperazin-1-yl)propyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . In one study, diffraction patterns were collected using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were evaluated for their bioactivities by the Ellman’s method .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” can be obtained from various sources.

Mécanisme D'action

Target of Action

The primary target of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and learning . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. The increased concentration of ACh enhances the transmission of signals in the cholinergic neurons, which are involved in numerous cognitive functions .

Result of Action

The inhibition of AChE and the subsequent increase in ACh concentration can lead to enhanced cognitive functions . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise investigations of the role of this receptor in various physiological and neurological processes. However, one limitation of using 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide. One area of interest is the potential therapeutic effects of targeting the dopamine D3 receptor in various neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more selective and potent antagonists of the dopamine D3 receptor, which may have improved therapeutic potential. Additionally, further studies are needed to investigate the potential off-target effects of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide and to develop strategies to minimize these effects in experimental settings.

Méthodes De Synthèse

The synthesis of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine to form 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide hydrochloride. This intermediate is then treated with a base to obtain the final product, 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide.

Applications De Recherche Scientifique

- Le 4-méthyl-N-[3-(4-phénylpiperazin-1-yl)propyl]benzamide a été étudié pour son potentiel en tant qu'agent anticancéreux. Les chercheurs ont exploré ses effets sur les lignées cellulaires cancéreuses, en particulier dans la leucémie et les tumeurs solides. Mécaniquement, il peut interférer avec les voies de signalisation cellulaire ou inhiber des enzymes spécifiques impliquées dans la progression du cancer .

- Similaire à l'Imatinib (Gleevec), le this compound peut inhiber les tyrosine kinases. Ces enzymes jouent un rôle crucial dans la croissance, la différenciation et la survie cellulaires. En ciblant des kinases spécifiques, le this compound pourrait potentiellement moduler les processus cellulaires et avoir un impact sur des maladies telles que la leucémie .

- Certains dérivés du this compound ont démontré des propriétés antimicrobiennes. En particulier, huit dérivés de la chromone-2-one de pipérazine ont été étudiés pour leurs interactions avec les enzymes oxydoréductases. Des interactions hydrophobes entre le ligand et les résidus du site de liaison ont été observées, suggérant des effets antibactériens potentiels .

- Des études de docking moléculaire ont évalué la capacité des dérivés du this compound à se lier à la lanostérol 14α-déméthylase (CYP51), une cible pour les médicaments antifongiques utilisés en clinique. Ces investigations visaient à comprendre le potentiel du this compound en tant qu'agent antifongique .

- De nouveaux dérivés du this compound ont été synthétisés et caractérisés. Les chercheurs ont exploré leur potentiel à induire le clivage de l'ADN. Comprendre leurs interactions avec l'ADN pourrait fournir des informations sur leurs effets biologiques .

- La caractérisation structurale du this compound et des composés apparentés a été réalisée à l'aide de la diffraction des rayons X sur monocristal. Ces études révèlent la conformation de la molécule, les motifs de liaison hydrogène et l'empilement cristallin. Ces informations aident à comprendre son comportement dans les systèmes biologiques .

Propriétés anticancéreuses

Inhibition de la tyrosine kinase

Activité antibactérienne

Potentiel antifongique

Études de clivage de l'ADN

Études cristallographiques

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that this compound may inhibit the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is crucial for many cellular functions, including cell signaling, growth, and division .

Cellular Effects

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can have various effects on cells and cellular processes . For example, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is complex and involves several steps . It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can vary with different dosages in animal models

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJYMZCTIQPKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

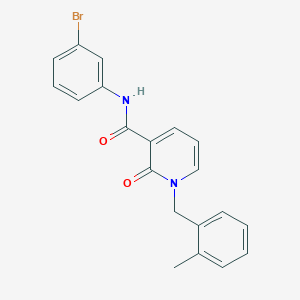

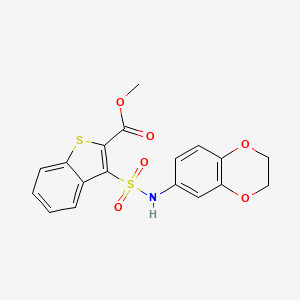

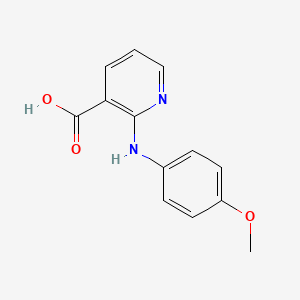

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

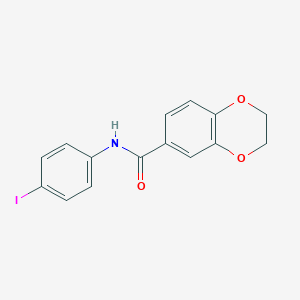

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)

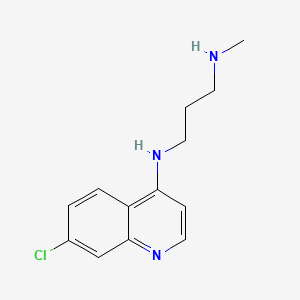

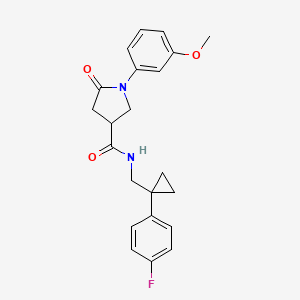

![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)